Cyclo(l-Pro-d-Leu)

Description

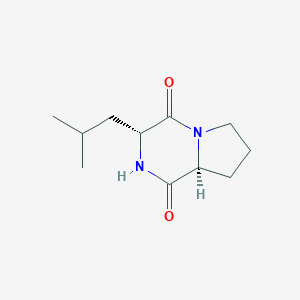

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJNCZMRZAUNQT-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157974 |

Source

|

| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-67-2 |

Source

|

| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36238-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cyclo(l-Pro-d-Leu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(l-Pro-d-Leu), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities, which include antimicrobial, antifungal, and nematicidal properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of Cyclo(l-Pro-d-Leu) and its stereoisomers, details the experimental protocols for their isolation and characterization, and presents quantitative data on their biological activities.

Natural Microbial Sources of Cyclo(l-Pro-d-Leu) and its Stereoisomers

Cyclo(l-Pro-d-Leu) and its related stereoisomers are predominantly secondary metabolites produced by a wide array of microorganisms. These microbial factories, spanning both bacteria and fungi, synthesize these compounds, often as part of their chemical defense or signaling mechanisms. The following table summarizes the known microbial sources of various Cyclo(Leu-Pro) stereoisomers.

| Microbial Source | Domain | Phylum/Division | Stereoisomer(s) Produced | Reference(s) |

| Bacillus amyloliquefaciens Y1 | Bacteria | Firmicutes | Cyclo(l-Pro-d-Leu) | [1] |

| Bacillus cereus subsp. thuringiensis | Bacteria | Firmicutes | Cyclo(l-Pro-d-Leu) | [2] |

| Pseudonocardia endophytica VUK-10 | Bacteria | Actinobacteria | Cyclo(d-Leu-d-Pro), Cyclo(d-Leu-l-Pro) | [1] |

| Phellinus igniarius | Fungi | Basidiomycota | Cyclo(l-Leu-d-Pro), Cyclo(l-Leu-l-Pro) | [1] |

| Pseudomonas sesami BC42 | Bacteria | Proteobacteria | Cyclo(l-Leu-l-Pro), Cyclo(d-Leu-d-Pro), Cyclo(d-Leu-l-Pro) | [3] |

| Achromobacter xylosoxidans | Bacteria | Proteobacteria | Cyclo(l-Leu-l-Pro) | |

| Streptomyces misionensis V16R3Y1 | Bacteria | Actinobacteria | Cyclo(l-Leu-l-Pro) | |

| Streptomyces sp. KH-614 | Bacteria | Actinobacteria | Cyclo(Leu-Pro) (stereochemistry not specified) | |

| Lactobacillus plantarum | Bacteria | Firmicutes | Cyclo(Leu-Pro) (stereochemistry not specified) | |

| Cronobacter sakazakii | Bacteria | Proteobacteria | Cyclo(l-Pro-l-Leu) | |

| Bacillus thuringiensis JCK-1233 | Bacteria | Firmicutes | Cyclo(l-Leu-l-Val) and other DPKs | |

| Endophytic Streptomyces SUK 25 | Bacteria | Actinobacteria | Cyclo(l-Leu-l-Pro) and other DPKs |

Quantitative Bioactivity Data

The biological activities of Cyclo(l-Pro-d-Leu) and its isomers are often quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). These values are crucial for comparing the potency of the different stereoisomers and for guiding further drug development efforts.

Table 2.1: Antifungal Activity

| Compound | Target Organism | Activity Metric | Value | Reference(s) |

| Cyclo(l-Pro-d-Leu) | Aspergillus flavus MTCC 277 | MIC | 8 µg/mL | |

| Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus | IC50 (Aflatoxin Production) | 0.20 mg/mL | |

| Cyclo(d-Leu-d-Pro) | Aspergillus parasiticus | IC50 (Aflatoxin Production) | ~0.20 mg/mL | |

| Cyclo(l-Leu-l-Pro) | Colletotrichum orbiculare | - | Significant inhibition of conidia germination and appressorium formation at 100 µg/mL | |

| Cyclo(d-Leu-d-Pro) | Colletotrichum orbiculare | - | Significant reduction in conidia germination at 100 µg/mL | |

| Cyclo(d-Leu-l-Pro) | Colletotrichum orbiculare | - | No significant antifungal activity | |

| Cyclo(l-Leu-l-Pro) | Pyricularia oryzae IFO5994 | MIC | 2.5 mg/mL |

Table 2.2: Antibacterial Activity

| Compound | Target Organism | Activity Metric | Value | Reference(s) |

| Cyclo(l-Leu-l-Pro) | Vancomycin-resistant Enterococcus faecalis (strains K-99-34, K-00-184, K-00-221) | MIC | 12.5 µg/mL | |

| Cyclo(l-Leu-l-Pro) | Listeria monocytogenes | MIC (Antibiofilm) | 512 µg/mL |

Experimental Protocols

The isolation, purification, and characterization of Cyclo(l-Pro-d-Leu) from natural sources involve a series of standard and advanced analytical techniques. Below are detailed methodologies for key experiments.

General Protocol for Isolation and Purification

This protocol provides a general workflow for the extraction and purification of diketopiperazines from microbial cultures.

References

A Comprehensive Technical Guide to Cyclo(l-Pro-d-Leu): Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic dipeptides, has emerged as a molecule of significant interest in the scientific community.[1][2] First identified from microbial sources, this natural product and its stereoisomers have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery, initial characterization, and diverse biological functions of Cyclo(l-Pro-d-Leu) and its related isomers. It is designed to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key pathways and workflows to facilitate further research and development in this promising area.

Discovery and Natural Sources

Cyclo(l-Pro-d-Leu) and its stereoisomers are predominantly secondary metabolites produced by a wide array of microorganisms, including bacteria and fungi. The initial discovery and isolation of these compounds have often been the result of screening programs for novel bioactive molecules. For instance, various isomers of cyclo(Leu-Pro) have been isolated from bacteria such as Bacillus amyloliquefaciens, Pseudomonas sesami, and various Streptomyces species, as well as fungi like Aspergillus flavus.[3][4][5] The natural production of these compounds suggests their involvement in ecological interactions, such as microbial defense and communication.

Physicochemical Characterization

The definitive identification and characterization of Cyclo(l-Pro-d-Leu) and its isomers rely on a combination of sophisticated analytical techniques.

Table 1: Physicochemical Properties of Cyclo(l-Pro-l-Leu)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₂ | |

| Formula Weight | 210.3 g/mol | |

| CAS Number | 2873-36-1 | |

| Appearance | Solid | |

| Solubility | Methanol: 50 mg/ml |

Experimental Protocols for Characterization

2.1.1. Isolation and Purification

A common workflow for isolating Cyclo(l-Pro-d-Leu) from microbial cultures involves a multi-step purification process.

-

Protocol:

-

Fermentation: The producing microorganism is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) to an optimal cell density (e.g., OD₆₀₀ of 0.8).

-

Extraction: The culture broth is centrifuged, and the supernatant is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically starts with silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

2.1.2. Structure Elucidation

The precise chemical structure and stereochemistry are determined using spectroscopic methods.

-

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to elucidate the connectivity of atoms within the molecule.

-

Chiral Analysis: The absolute stereochemistry is often determined by comparing the specific optical rotation of the isolated natural product with that of commercially available or synthetically prepared standards of all possible stereoisomers. Electronic Circular Dichroism (ECD) spectroscopy is another powerful technique for unambiguous stereochemical assignment.

-

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by Cyclo(l-Pro-l-Leu).

-

Experimental Protocol: Quorum Sensing Inhibition Assay

-

Reporter Strain Assay: A bacterial reporter strain (e.g., Agrobacterium tumefaciens) that produces a detectable signal (e.g., colorimetric change) in response to QS molecules is used. The ability of Cyclo(l-Pro-d-Leu) to inhibit this signal in the presence of an autoinducer is quantified.

-

Virulence Factor Quantification: The production of specific QS-regulated virulence factors, such as elastase in P. aeruginosa, is measured in the presence and absence of the test compound. The percentage of inhibition is then calculated.

-

Neuroprotective Effects

While direct studies on Cyclo(l-Pro-d-Leu) are limited, related proline-containing cyclodipeptides like Cyclo(l-Pro-l-Phe) have demonstrated significant neuroprotective properties. These compounds can act as partial agonists for peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Proposed Neuroprotective Signaling Pathway

Caption: Proposed neuroprotective mechanism of a related cyclodipeptide.

Activation of PPAR-γ by these molecules can reduce apoptosis induced by oxidative stress, prevent the loss of mitochondrial membrane potential, and inhibit the activation of pro-apoptotic proteins like caspase 3.

Synthesis

In addition to isolation from natural sources, Cyclo(l-Pro-d-Leu) and its isomers can be produced through chemical synthesis. This allows for the generation of larger quantities for research and the creation of analogs with potentially improved properties. A common synthetic route involves the coupling of protected amino acids followed by deprotection and cyclization.

Conclusion and Future Directions

Cyclo(l-Pro-d-Leu) and its stereoisomers represent a versatile class of natural products with a rich and varied bioactivity profile. The data summarized herein underscore their potential as lead compounds for the development of new therapeutic agents in oncology, infectious diseases, and neuroprotection. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their diverse biological effects. Structure-activity relationship (SAR) studies, facilitated by synthetic chemistry, will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, exploring their roles in microbial ecology could unveil new applications in agriculture and biotechnology. The comprehensive data and protocols provided in this guide aim to serve as a foundational resource to accelerate these research and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(l-Pro-d-Leu): A Promising Bioactive Secondary Metabolite from Marine Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is an intriguing secondary metabolite increasingly identified from a diverse array of marine microorganisms. This technical guide provides a comprehensive overview of Cyclo(l-Pro-d-Leu) and its stereoisomers, with a particular focus on their isolation from marine sources, diverse biological activities, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, diketopiperazines (DKPs) represent a prominent class of secondary metabolites produced by a wide range of marine organisms, including bacteria, fungi, and sponges. These cyclic dipeptides exhibit a remarkable spectrum of biological activities. Cyclo(l-Pro-d-Leu) and its stereoisomers, particularly Cyclo(l-Leu-l-Pro), have garnered considerable attention due to their potent antimicrobial, antifungal, and quorum sensing inhibitory properties. This guide delves into the technical details of this promising molecule, providing a foundation for further research and development.

Sourcing from the Marine Biosphere

Cyclo(l-Pro-d-Leu) and its related isomers have been isolated from various marine microorganisms, highlighting their widespread distribution in oceanic ecosystems. Marine-derived bacteria, especially those from the genera Streptomyces, Bacillus, and Pseudomonas, as well as marine fungi such as Aspergillus and Penicillium, are notable producers.

For instance, a deep-sea bacterium, Streptomyces fungicidicus, isolated from Pacific Ocean sediment at a depth of approximately 5000 meters, has been shown to produce Cyclo(l-Leu-l-Pro) among other diketopiperazines.[1] Additionally, the marine bacterium Bacillus pumilus GL0057, isolated from the black coral Antipathes sp., has been identified as a source of both Cyclo(l-Leu-l-Pro) and Cyclo(l-Phe-l-Pro).[2] The endophytic fungus Pithomyces sacchari, isolated from the marine red alga Laurencia sp. collected in the South China Sea, also produces Cyclo(l-Leu-l-Pro).[3]

Biological Activities and Quantitative Data

Cyclo(l-Pro-d-Leu) and its stereoisomers exhibit a range of biological activities that are of significant interest for drug development. The stereochemistry of the constituent amino acids plays a critical role in determining the potency and specificity of these activities.[4] The homochiral isomers, Cyclo(l-Leu-l-Pro) and Cyclo(d-Leu-d-Pro), often demonstrate higher biological activity compared to their heterochiral counterparts.[4]

Antimicrobial and Antifungal Activity

These compounds have shown notable inhibitory effects against various pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of enzymes crucial for cell wall synthesis.

| Compound | Target Organism | Activity Type | Value | Reference |

| Cyclo(l-Leu-l-Pro) | Listeria monocytogenes | MIC | 512 µg/mL | |

| Cyclo(l-Leu-l-Pro) | Vancomycin-resistant Enterococcus faecalis | MIC | 12.5 µg/mL | |

| Cyclo(l-Leu-l-Pro) | Pyricularia oryzae IFO5994 | MIC | 2.5 mg/mL | |

| Cyclo(l-Leu-l-Pro) | Aspergillus parasiticus SYS-4 | IC50 (Aflatoxin Inhibition) | 0.20 mg/mL | |

| Cyclo(d-Leu-d-Pro) | Aspergillus parasiticus SYS-4 | IC50 (Aflatoxin Inhibition) | 0.13 mg/mL | |

| Cyclo(l-Leu-l-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination (at 100 µg/mL) | 19.7% | |

| Cyclo(d-Leu-d-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination (at 100 µg/mL) | 19.9% | |

| Cyclo(l-Leu-l-Pro) | Candida albicans | MIC | 50 µg/mL | |

| Cyclo(l-Leu-l-Pro) | Salmonella enterica | MIC | 11 µg/mL | |

| Cyclo(l-Leu-l-Pro) | Bacillus cereus | MIC | 16 µg/mL | |

| Cyclo(l-Leu-l-Pro) | Staphylococcus aureus | MIC | 30 µg/mL |

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation. Cyclo(l-Pro-d-Leu) and its isomers have been shown to interfere with QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This anti-QS activity presents a promising strategy for combating bacterial infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.

| Compound | Target Organism | Activity Type | Effect | Reference |

| Cyclo(l-Pro-l-Leu) | Pseudomonas aeruginosa PAO1 | Quorum Sensing Inhibition | Downregulation of las and rhl system genes | |

| Cyclo(l-Pro-l-Leu) | Agrobacterium tumefaciens | Quorum Sensing Activation | Activates biosensors |

Experimental Protocols

Isolation and Purification of Cyclo(l-Pro-d-Leu) from Marine Bacteria

The following is a generalized protocol synthesized from methodologies described for the isolation of diketopiperazines from marine microorganisms.

4.1.1. Fermentation

-

Inoculate a seed culture of the marine bacterial strain (e.g., Streptomyces fungicidicus) in an appropriate liquid medium (e.g., marine broth 2216).

-

Incubate the seed culture at a suitable temperature (e.g., 28°C) with shaking for 2-3 days.

-

Use the seed culture to inoculate large-scale fermentation cultures.

-

Incubate the production cultures for an extended period (e.g., 7-14 days) under optimal conditions to allow for the accumulation of secondary metabolites.

4.1.2. Extraction

-

Separate the bacterial cells from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

-

Subject the crude extract to open column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compound.

-

Pool the fractions containing the compound of interest and concentrate.

-

Perform further purification using high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a methanol-water gradient).

-

Collect the peak corresponding to Cyclo(l-Pro-d-Leu) and confirm its purity.

4.1.4. Structure Elucidation

-

Determine the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS).

-

Determine the absolute stereochemistry by comparing spectroscopic data and optical rotation with known standards or through chiral HPLC analysis or Marfey's method.

Quorum Sensing Inhibition Assay

This protocol is designed to assess the anti-QS activity of Cyclo(l-Pro-d-Leu) against Pseudomonas aeruginosa.

4.2.1. Bacterial Strains and Growth Conditions

-

Use a P. aeruginosa reporter strain (e.g., PAO1) that produces a quantifiable virulence factor, such as pyocyanin or elastase.

-

Grow the bacteria in a suitable medium (e.g., Luria-Bertani broth) at 37°C with aeration.

4.2.2. Minimum Inhibitory Concentration (MIC) Determination

-

Determine the MIC of Cyclo(l-Pro-d-Leu) against the test bacterium using a standard broth microdilution method to ensure that subsequent QS inhibition assays are performed at sub-inhibitory concentrations.

4.2.3. Virulence Factor Quantification

-

Grow the bacterial culture in the presence of various sub-MIC concentrations of Cyclo(l-Pro-d-Leu).

-

Include a positive control (untreated bacteria) and a negative control (medium only).

-

After a suitable incubation period (e.g., 18-24 hours), quantify the production of a specific virulence factor. For example:

-

Pyocyanin: Extract from the culture supernatant with chloroform and measure the absorbance at 520 nm.

-

Elastase: Measure the degradation of elastin-Congo red by the culture supernatant and determine the absorbance at 495 nm.

-

-

Calculate the percentage of inhibition of virulence factor production compared to the untreated control.

Visualizing Mechanisms and Workflows

Signaling Pathway

Caption: Quorum sensing inhibition by Cyclo(l-Pro-d-Leu) in P. aeruginosa.

Experimental Workflow

Caption: General workflow for isolation and bioactivity screening.

Conclusion and Future Directions

Cyclo(l-Pro-d-Leu) and its stereoisomers isolated from marine organisms represent a compelling class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly their antimicrobial and quorum sensing inhibitory effects, make them attractive lead compounds for addressing the growing challenge of antimicrobial resistance.

Future research should focus on several key areas:

-

Expanded Screening: Continued exploration of diverse marine environments to identify new microbial sources of these and other novel diketopiperazines.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and precise mechanisms underlying their biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues to optimize potency and selectivity.

-

In Vivo Efficacy and Preclinical Development: Assessment of the therapeutic potential of these compounds in animal models of infection and disease.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of Cyclo(l-Pro-d-Leu) from the marine biosphere.

References

Spectroscopic data (NMR, MS) for Cyclo(l-Pro-d-Leu) identification

A Comprehensive Technical Guide to the Spectroscopic Identification of Cyclo(l-Pro-d-Leu)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and experimental protocols required for the unambiguous identification of the cyclic dipeptide Cyclo(l-Pro-d-Leu). The information presented is essential for researchers in natural product chemistry, pharmacology, and drug development who need to characterize this and related compounds.

Introduction

Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) class of cyclic peptides, is a stereoisomer of Cyclo(Leu-Pro). DKPs are known for their diverse biological activities, including antifungal, antibacterial, and quorum sensing inhibition properties.[1] The specific stereochemistry of these molecules is often crucial to their biological function, making accurate identification of each stereoisomer, such as Cyclo(l-Pro-d-Leu), a critical step in research and development.[2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that facilitate this identification.

Spectroscopic Data for Identification

The primary methods for the structural elucidation of Cyclo(l-Pro-d-Leu) are ¹H NMR, ¹³C NMR, and mass spectrometry. As Cyclo(l-Pro-d-Leu) and its enantiomer, Cyclo(d-Pro-l-Leu), produce identical NMR spectra in achiral solvents, the data presented here is applicable to both. It is important to note that the NMR spectra of these heterochiral (cis) isomers are distinct from their homochiral (trans) counterparts, Cyclo(l-Pro-l-Leu) and Cyclo(d-Pro-d-Leu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the cyclic dipeptide.

Table 1: ¹H NMR Spectroscopic Data for Cyclo(l-Pro-d-Leu) (in CDCl₃ at 500 MHz) [3]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-Leu-α | 4.10 | dd | 9.9, 6.5 |

| H-Pro-α | 3.97 | dt | 9.7, 5.2 |

| H-Pro-δ (1H) | 3.69–3.59 | m | - |

| H-Pro-δ (1H) | 3.59–3.48 | m | - |

| H-Pro-β (1H) | 2.48–2.31 | m | - |

| H-Pro-γ (2H) | 2.12–1.95 | m | - |

| H-Leu-β | 1.90 | dd | 9.8, 7.0 |

| H-Leu-γ | 1.84–1.73 | m | - |

| H-Pro-β (1H) | 1.72–1.54 | m | - |

| H-Leu-δ (CH₃) | 0.99 | d | 6.6 |

| H-Leu-δ' (CH₃) | 0.96 | d | 6.5 |

| NH-Leu | 7.37 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for Cyclo(l-Pro-d-Leu) (in CDCl₃ at 126 MHz) [3]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-Leu (C=O) | 170.00 |

| C-Pro (C=O) | 166.63 |

| C-Pro-α | 58.05 |

| C-Leu-α | 56.18 |

| C-Pro-δ | 45.69 |

| C-Leu-β | 42.49 |

| C-Pro-β | 28.91 |

| C-Leu-γ | 24.43 |

| C-Pro-γ | 23.04 |

| C-Leu-δ (CH₃) | 22.19 |

| C-Leu-δ' (CH₃) | 21.31 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data for Cyclo(l-Pro-d-Leu)

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula |

| HRMS | ESI | 211.1444 | 211.1441 | [M+H]⁺ for C₁₁H₁₈N₂O₂ |

| EI-MS | - | 210 | - | M⁺ for C₁₁H₁₈N₂O₂ |

| FAB-MS | - | 210 | - | M⁺ for C₁₁H₁₈N₂O₂ |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible and accurate spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 1-5 mg of the purified Cyclo(l-Pro-d-Leu) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Acquire NMR spectra on a 500 MHz (or higher) spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0-200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Reference the chemical shifts to the solvent peak of CDCl₃ at δ 77.0 ppm.

-

-

2D NMR : For unambiguous assignment of all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1]

-

Sample Preparation : Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or ethyl acetate.

-

Instrumentation : Use a GC-MS system equipped with a capillary column suitable for separating small organic molecules, such as a DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions :

-

Injector Temperature : 250°C.

-

Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program : Start at 170°C for 2 minutes, then ramp to 280°C at 30°C/min and hold for 33 seconds. Finally, increase the temperature to 300°C at a rate of 2°C/min and maintain for 14 minutes.

-

Injection Mode : Split injection (e.g., ratio 5:1).

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 550.

-

Identification : Compare the resulting mass spectrum with a reference library.

-

Visualizations

Stereoisomers of Cyclo(Leu-Pro)

The following diagram illustrates the four possible stereoisomers of Cyclo(Leu-Pro).

Caption: Relationship between the four stereoisomers of Cyclo(Leu-Pro).

Workflow for Spectroscopic Identification

This workflow outlines the logical steps for identifying Cyclo(l-Pro-d-Leu) from a purified sample.

Caption: Logical workflow for the spectroscopic identification of Cyclo(Leu-Pro) isomers.

References

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(l-Pro-d-Leu) and its Potential as a Quorum Sensing Molecule: A Technical Guide

An in-depth technical guide on the quorum sensing potential of Cyclo(L-Pro-D-Leu) and its stereoisomers for researchers, scientists, and drug development professionals.

Introduction

Cyclo(l-Pro-d-Leu), a member of the diketopiperazine (DKP) family of cyclic dipeptides, has garnered significant interest within the scientific community for its potential role as a signaling molecule in quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to modulate QS pathways presents a promising avenue for the development of novel antimicrobial and therapeutic agents. This technical guide provides a comprehensive overview of Cyclo(l-Pro-d-Leu) and its stereoisomers, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to study them. While much of the existing research has focused on the more common stereoisomer, Cyclo(l-Pro-l-Leu), this guide will also address the available data on Cyclo(l-Pro-d-Leu) and highlight the importance of stereochemistry in its biological function.

Data Presentation: Quantitative Analysis of Biological Activities

The biological activity of cyclo(Leu-Pro) isomers is highly dependent on their stereochemistry. The following tables summarize the quantitative data from various studies, highlighting the differential effects of these molecules.

Table 1: Antifungal and Nematicidal Activities of Cyclo(Leu-Pro) Isomers

| Isomer | Target Organism | Activity | Metric | Value | Reference |

| Cyclo(l-Pro-l-Leu) | Colletotrichum orbiculare | Inhibition of conidia germination | % Inhibition (at 100 µg/mL) | ~80% | [1] |

| Cyclo(d-Pro-d-Leu) | Colletotrichum orbiculare | Inhibition of conidia germination | % Inhibition (at 100 µg/mL) | ~80% | [1] |

| Cyclo(l-Pro-d-Leu) | Colletotrichum orbiculare | Inhibition of conidia germination | % Inhibition (at 100 µg/mL) | No significant activity | [1] |

| Cyclo(l-Pro-l-Leu) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50 | 0.20 mg/mL | [2][3] |

| Cyclo(d-Pro-d-Leu) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50 | 0.13 mg/mL | |

| Cyclo(l-Pro-l-Leu) | Meloidogyne incognita (J2) | Nematicidal activity | LC50 | 65.3 µg/mL | |

| Cyclo(l-Pro-l-Leu) | Meloidogyne incognita (J2) | Nematicidal activity | Mortality (at 67.5 mg/L after 72h) | 84.3% | |

| Cyclo(d-Pro-l-Leu) | Meloidogyne incognita (J2) | Nematicidal activity | - | Lower than Cyclo(l-Pro-l-Leu) |

Table 2: Antibacterial Activities of Cyclo(Leu-Pro) Isomers

| Isomer | Target Organism | Activity | Metric | Value | Reference |

| Cyclo(l-Pro-l-Leu) | Vancomycin-resistant Enterococcus faecalis (strains K-99-34, K-00-184, K-00-221) | Antibacterial | MIC | 12.5 µg/mL | |

| Cyclo(l-Pro-l-Leu) | Listeria monocytogenes | Antibiofilm | MIC | 512 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to investigate the quorum sensing and biological activities of Cyclo(Leu-Pro) isomers.

Quorum Sensing Biosensor Assay

This assay is used to determine if a compound can activate or inhibit quorum sensing signaling pathways. A common biosensor strain is Agrobacterium tumefaciens, which is engineered to express a reporter gene (e.g., lacZ, encoding β-galactosidase) in response to QS molecules.

Protocol:

-

Bacterial Culture: Culture the A. tumefaciens biosensor strain overnight in a suitable medium (e.g., Luria-Bertani broth) at 28°C with shaking.

-

Assay Preparation: Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.1) in fresh medium.

-

Compound Addition: Add the test compound, such as Cyclo(l-Pro-d-Leu) or its isomers, at various concentrations to the wells of a microtiter plate. Include a positive control (a known QS molecule) and a negative control (solvent vehicle).

-

Incubation: Add the diluted biosensor strain to each well and incubate the plate at 28°C for a specified period (e.g., 24 hours).

-

Reporter Gene Assay: Measure the activity of the reporter gene. For a β-galactosidase assay, this involves lysing the cells and adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The resulting color change is measured spectrophotometrically.

-

Data Analysis: Quantify the reporter gene activity and compare the results for the test compounds to the controls to determine their effect on quorum sensing.

Antifungal Activity Assay: Conidial Germination and Appressorium Formation

This method assesses the ability of a compound to inhibit the early stages of fungal infection, which are critical for pathogenesis.

Protocol:

-

Fungal Spore Suspension: Prepare a conidial suspension of the target fungus (e.g., Colletotrichum orbiculare) in sterile distilled water and adjust the concentration to a known value (e.g., 2 x 10^5 spores/mL).

-

Treatment Mixture: Mix the conidial suspension with the test compound at various concentrations.

-

Incubation: Place a droplet of the mixture on a hydrophobic surface (e.g., a glass slide) and incubate in a humid chamber at 25°C for 24 hours.

-

Microscopic Analysis: Observe the spores under a microscope to determine the percentage of germinated conidia and the formation of appressoria (specialized infection structures).

-

Data Analysis: Calculate the inhibition rate of germination and appressorium formation compared to a control treatment without the compound.

Aflatoxin Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by some Aspergillus species.

Protocol:

-

Fungal Culture: Inoculate the target fungus (e.g., Aspergillus parasiticus) into a liquid medium that supports aflatoxin production (e.g., YES medium).

-

Compound Addition: Add the test compound at various concentrations to the fungal cultures.

-

Incubation: Incubate the cultures under conditions that promote aflatoxin production (e.g., 28°C for 4 days).

-

Aflatoxin Extraction: Separate the fungal mycelium from the culture medium. Extract the aflatoxins from the culture filtrate using an appropriate solvent (e.g., chloroform).

-

Quantification: Analyze the extracted aflatoxins using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Determine the concentration of the compound that inhibits aflatoxin production by 50% (IC50) compared to a control culture.

Visualization of Signaling Pathways and Workflows

Understanding the complex interactions in biological systems is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key pathways and experimental processes related to Cyclo(Leu-Pro) and quorum sensing.

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a model organism for studying quorum sensing. The las system is a key QS circuit in this bacterium, and it is a potential target for Cyclo(Leu-Pro) molecules.

Caption: Proposed interaction of Cyclo(l-Pro-l-Leu) with the LasR quorum sensing system in P. aeruginosa.

Experimental Workflow for Quorum Sensing Biosensor Assay

This diagram outlines the key steps involved in a typical quorum sensing biosensor assay.

Caption: A generalized workflow for a quorum sensing biosensor assay.

Logical Relationship of Stereoisomer Activity

The biological activity of cyclo(Leu-Pro) is highly dependent on its stereochemistry, as illustrated in this logical diagram.

References

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Chirality Advantage: Investigating the Evolutionary Significance and Therapeutic Potential of D-Amino Acids in Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: In the landscape of biological molecules, the predominance of L-amino acids is a fundamental tenet. However, nature strategically employs their mirror images, D-amino acids, particularly within cyclic peptide structures, to confer significant evolutionary and functional advantages. This technical guide delves into the core of this phenomenon, exploring the biosynthetic origins, evolutionary drivers, and profound impact of D-amino acids on peptide stability, conformational rigidity, and receptor affinity. We provide a comprehensive overview of the quantitative benefits, detailed experimental protocols for synthesis and analysis, and visual workflows to illuminate the pathways and processes that make these molecules exceptional candidates for modern drug discovery.

Introduction: The Homochirality Puzzle and the D-Amino Acid Exception

The machinery of life is built upon a foundation of L-amino acids, a principle known as homochirality[1][2]. Ribosomal protein synthesis exclusively incorporates these L-enantiomers as dictated by the standard genetic code[1][2]. Yet, a vast and diverse array of natural products, especially those from bacteria, fungi, and marine organisms, feature cyclic peptides containing D-amino acids[1]. These "unnatural" stereoisomers are not evolutionary accidents but rather sophisticated adaptations that provide distinct advantages.

The incorporation of a D-amino acid into a peptide sequence fundamentally alters its three-dimensional structure and its interaction with the chiral environment of a biological system. This guide explores the evolutionary rationale behind this selective pressure and its modern applications in therapeutic peptide design.

Biosynthesis and Evolutionary Origins

The presence of D-amino acids in natural peptides is not a result of a separate genetic code but arises from two primary biosynthetic pathways that bypass direct ribosomal synthesis.

-

Non-Ribosomal Peptide Synthesis (NRPS): This is a major pathway in microorganisms for producing a wide range of secondary metabolites, including many antibiotics and toxins. Large, multi-modular enzyme complexes called Non-Ribosomal Peptide Synthetases act as an assembly line. Specific domains within these modules are responsible for recognizing, activating, and sometimes modifying amino acids, including epimerization domains that convert L-amino acids to their D-form before or during incorporation into the growing peptide chain.

-

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): In this pathway, a precursor peptide is first synthesized ribosomally as an all-L-amino acid chain. Following translation, specific enzymes, known as isomerases or epimerases, catalyze the conversion of one or more L-residues to D-residues. This post-translational modification is a key step in the maturation of the final, biologically active peptide. This mechanism has been identified in various organisms, from bacteria to the skin secretions of frogs.

The Evolutionary Advantages of D-Amino Acids in Cyclic Peptides

The persistence of these complex biosynthetic pathways underscores the powerful selective advantages conferred by D-amino acid incorporation.

Enhanced Proteolytic Stability

The primary and most significant advantage is resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, have active sites that are stereospecific for L-amino acids. The introduction of a D-amino acid creates a steric block, disrupting the enzyme's ability to recognize and cleave the adjacent peptide bonds. This renders the peptide highly resistant to proteolysis, dramatically increasing its in vivo half-life and bioavailability. This stability is a cornerstone of their evolutionary selection, allowing these peptides to function effectively as long-lasting signaling molecules, toxins, or antibiotics.

Conformational Rigidity and Receptor Binding

Cyclization inherently reduces the conformational flexibility of a peptide. The inclusion of D-amino acids further constrains the peptide backbone, inducing specific secondary structures like β-turns that might not be favored in all-L peptides. This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty upon binding to a receptor. The result is often a significant increase in binding affinity and selectivity for the target protein. For instance, structure-function studies of the hormone somatostatin revealed that incorporating a D-amino acid was essential for stabilizing the β-turn required for receptor binding.

Novel Biological Activities

The unique three-dimensional shape adopted by D-amino acid-containing cyclic peptides can lead to entirely different biological activities compared to their all-L counterparts. This allows organisms to expand their molecular arsenal, creating molecules that can interact with novel targets or modulate pathways in unique ways. In drug development, this principle is exploited through "retro-inverso" peptides, where the sequence is reversed and all L-amino acids are swapped for D-amino acids, often retaining or improving activity while gaining proteolytic resistance.

Quantitative Impact of D-Amino Acid Incorporation

The theoretical advantages of D-amino acids are well-supported by quantitative data. Substituting L-amino acids with their D-enantiomers can lead to dramatic improvements in key pharmacokinetic and pharmacodynamic parameters.

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide / Analog | D-Amino Acid Position | Assay Condition | Half-Life / % Remaining | Fold Improvement | Reference |

|---|---|---|---|---|---|

| L-peptide (short) | None | Proteinase K (4h) | ~0% | - | |

| D-peptide (C-terminal) | C-terminus | Proteinase K (24h) | ~15% | >6x (vs. 4h L-peptide) | |

| Peptidomimetic 18 | None | In vitro serum | Stable for >48h | - | |

| Peptidomimetic 32 | D-Pro | In vivo (mouse) | Detectable for 12h | N/A (in vivo data) | |

| E3MPH16 (L-form) | None | Serum | Not specified | - |

| e3MPH16 (D-Glu) | N-terminus (3 pos.) | Serum | Increased stability | Not quantified | |

Table 2: Effect of D-Amino Acids on Biological Activity and Binding Affinity

| Peptide / Analog | Target | D-Amino Acid | Metric | Value | Change vs. L-form | Reference |

|---|---|---|---|---|---|---|

| Peptidomimetic 18 | HER2 | None (L-Pro) | IC₅₀ (A549 cells) | Nanomolar range | Baseline | |

| Peptidomimetic 32 | HER2 | D-Pro | IC₅₀ (A549 cells) | Nanomolar range | Potent activity retained | |

| Somatostatin Analog | SSTR2/SSTR5 | D-Trp, D-Ala | Receptor Binding | Essential for bioactivity | Required for function | |

| PD-1-0518 | PD-1 | None | MM/PBSA (kJ/mol) | -63.3 | - |

| PD-1-0520 | PD-1 | None | MM/PBSA (kJ/mol) | -167.4 | 2.6x increase | |

Note: Data is compiled from multiple sources and assays; direct comparisons should be made with caution. The tables illustrate the general trend of improvement upon D-amino acid incorporation or cyclization.

Methodologies for Investigation

Investigating the role of D-amino acids in cyclic peptides requires a robust set of experimental protocols, from synthesis to functional analysis.

Protocol: Solid-Phase Synthesis of a D-Amino Acid-Containing Cyclic Peptide

This protocol outlines a standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS) for a linear precursor, followed by on-resin cyclization.

1. Resin Preparation:

- Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

- Load the first Fmoc-protected amino acid onto the resin.

- Cap any unreacted sites on the resin to prevent side reactions.

2. Linear Peptide Assembly:

- Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

- Coupling: Add the next Fmoc-protected amino acid (either L- or D-form) in a solution with a coupling agent (e.g., HBTU/HOBt or HCTU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

- Monitoring: Confirm complete coupling using a qualitative test like the Kaiser test.

- Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.

3. On-Resin Cyclization (Head-to-Tail):

- After the final amino acid is coupled, remove the N-terminal Fmoc group.

- Cleave the peptide from the resin while keeping the side-chain protecting groups intact. A solution of TFE/DCM is often used for this purpose with CTC resin.

- Induce cyclization in solution using coupling reagents (e.g., HBTU/HOBt/DIPEA) at high dilution to favor intramolecular reaction over intermolecular polymerization. Monitor cyclization progress by LC-MS.

4. Cleavage and Purification:

- Once cyclization is complete, remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers).

- Precipitate the crude peptide in cold ether.

- Purify the cyclic peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Confirm the mass and purity of the final product by analytical LC-MS and Mass Spectrometry (e.g., ESI-MS).

start [label="1. Resin Swelling\n& Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"];

deprotection [label="2. N-terminal\nFmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"];

coupling [label="3. Amino Acid\nCoupling (L or D)", fillcolor="#FBBC05", fontcolor="#202124"];

wash [label="Wash Step", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

kaiser [label="Kaiser Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

loop_cond [label="Final Amino Acid?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

cyclize [label="4. On-Resin\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"];

cleave [label="5. Side-Chain Deprotection\n& Resin Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

purify [label="6. RP-HPLC\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="7. LC-MS/MS\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> deprotection;

deprotection -> coupling;

coupling -> kaiser;

kaiser -> wash [label="Complete"];

wash -> loop_cond;

loop_cond -> deprotection [label="No"];

loop_cond -> cyclize [label="Yes"];

cyclize -> cleave;

cleave -> purify;

purify -> analyze;

}

Protocol: In Vitro Peptide Stability Assay

This protocol assesses the resistance of a peptide to degradation in a biological matrix like human serum.

1. Reagent Preparation:

- Prepare a stock solution of the purified cyclic peptide in a suitable buffer (e.g., PBS).

- Thaw human or rat plasma/serum and centrifuge to remove any precipitates. Keep on ice.

2. Incubation:

- Add a known concentration of the peptide stock solution to the plasma/serum to achieve a final desired concentration (e.g., 10-50 µM).

- Incubate the mixture in a temperature-controlled environment, typically at 37°C.

- At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

3. Reaction Quenching:

- Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution, such as an equal volume of 15% TFA in water or a protein precipitation agent like cold acetonitrile.

- Vortex the sample and centrifuge at high speed to pellet the precipitated plasma proteins.

4. Analysis:

- Analyze the supernatant using RP-HPLC or LC-MS.

- Quantify the peak area of the intact peptide at each time point relative to the T=0 sample.

- Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the peptide's half-life in the matrix.

Workflow: High-Throughput Screening of Cyclic Peptide Libraries

Screening large libraries is essential for discovering novel peptide binders for therapeutic targets.

Case Study: D-Amino Acids in Targeting the HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in cancer therapy. Peptidomimetics have been designed to inhibit its dimerization and downstream signaling. A study on HER2 inhibitors demonstrated the practical application of incorporating D-amino acids.

-

Parent Compound (18): A symmetric cyclic peptidomimetic with L-amino acids showed potent antiproliferative activity.

-

Analog with D-amino acid (32): To improve in vivo stability, analogs were synthesized with D-proline. Compound 32, a cyclic peptidomimetic containing D-proline, retained potent nanomolar IC₅₀ values against HER2-overexpressing cancer cells.

-

Outcome: The D-amino acid-containing analog (32) was stable in serum for 48 hours and was detectable in vivo for up to 12 hours, demonstrating that the strategic inclusion of a D-amino acid could maintain high potency while improving pharmacokinetic properties crucial for therapeutic development. The compound was shown to bind to the HER2 extracellular domain and inhibit the phosphorylation of its kinase domain.

Conclusion and Future Directions

The inclusion of D-amino acids in cyclic peptides is a powerful evolutionary strategy to create stable, potent, and highly specific biomolecules. This "chirality advantage" overcomes the inherent liabilities of L-peptides, namely their susceptibility to proteolysis. For drug development professionals, understanding and applying these principles is paramount. The ability to rationally design peptides with enhanced stability and conformational rigidity opens the door to targeting challenging protein-protein interactions previously considered "undruggable."

Future research will continue to expand the toolkit for creating these molecules, including the use of novel non-canonical amino acids, more sophisticated cyclization strategies, and computational methods to predict optimal conformations. As screening technologies and synthetic methodologies advance, D-amino acid-containing cyclic peptides will undoubtedly become an increasingly prominent class of therapeutics, translating an ancient evolutionary innovation into modern medicinal success.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Cyclo(l-Pro-d-Leu)

Introduction

Cyclo(l-Pro-d-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), which has garnered significant interest in drug discovery and development. DKPs are known to possess a range of biological activities, including antimicrobial, antitumor, and antiviral properties. Their conformationally constrained structure makes them attractive scaffolds for the design of novel therapeutics. This application note provides a detailed protocol for the solid-phase synthesis of Cyclo(l-Pro-d-Leu) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for its mild reaction conditions and suitability for automation.[1][2]

Principle

The synthesis is performed on a solid support (resin), which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[3] The linear dipeptide, l-Pro-d-Leu, is assembled on the resin starting from the C-terminus. The synthesis utilizes Fmoc for Nα-protection, which is removed with a mild base, and tert-butyl (tBu) based side-chain protecting groups, which are removed with a strong acid.[2] The synthesis commences with the attachment of the first amino acid, Fmoc-d-Leucine, to a 2-chlorotrityl chloride resin. This resin is particularly advantageous as it allows for the cleavage of the peptide under mildly acidic conditions, which can minimize side reactions and facilitate the subsequent cyclization.[4] Following the coupling of Fmoc-l-Proline, the N-terminal Fmoc group is removed. The linear dipeptide is then cleaved from the resin, and the resulting free C-terminus and N-terminus undergo a spontaneous intramolecular cyclization to form the desired Cyclo(l-Pro-d-Leu).

Experimental Protocol

Materials

-

2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB, ~1.2 mmol/g loading

-

Fmoc-d-Leu-OH

-

Fmoc-l-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether, anhydrous

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

First Amino Acid Attachment:

-

Dissolve Fmoc-d-Leu-OH (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin.

-

Shake the mixture for 2 hours at room temperature.

-

To cap any remaining active sites, add MeOH (0.8 mL per gram of resin) and shake for an additional 30 minutes.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Peptide Chain Elongation

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain the solution.

-

Repeat the 20% piperidine in DMF treatment and shake for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-l-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 1 of this section to expose the N-terminal amine of Proline.

-

Wash the resin with DMF (5x) and DCM (3x), followed by a final wash with MeOH (2x) and dry the resin under vacuum.

-

Cleavage and Cyclization

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Shake gently for 2 hours at room temperature.

-

-

Product Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Reduce the volume of the filtrate by approximately half under a stream of nitrogen.

-

Precipitate the crude product by adding cold anhydrous diethyl ether.

-

Centrifuge the mixture to pellet the precipitate and decant the ether.

-

Wash the pellet with cold diethyl ether two more times.

-

Dry the crude Cyclo(l-Pro-d-Leu) product under vacuum.

-

Purification and Characterization

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

| Parameter | Value/Description | Notes |

| Resin | 2-Chlorotrityl chloride | Mild cleavage conditions favor cyclization. |

| Resin Loading | ~1.2 mmol/g | |

| Scale | 1.0 g of resin | |

| Fmoc-d-Leu-OH | 2 equivalents | First amino acid loading. |

| DIPEA (Loading) | 4 equivalents | |

| Fmoc-l-Pro-OH | 3 equivalents | Second amino acid coupling. |

| Coupling Reagents | DIC/HOBt | 3 equivalents each. |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 15 min treatments. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard cleavage and deprotection. |

| Reaction Time (Loading) | 2 hours | |

| Reaction Time (Coupling) | 2 hours | |

| Reaction Time (Cleavage) | 2 hours | |

| Typical Yield (Crude) | 70-90% | Highly dependent on reaction efficiency. |

| Typical Yield (Purified) | 40-60% | Post-HPLC purification. |

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of Cyclo(l-Pro-d-Leu).

Conclusion

The solid-phase synthesis protocol described in this application note provides a reliable and efficient method for the preparation of Cyclo(l-Pro-d-Leu). The use of 2-chlorotrityl chloride resin facilitates a mild cleavage that promotes the desired intramolecular cyclization. This methodology is amenable to automation and can be adapted for the synthesis of a diverse library of cyclic dipeptides for screening in drug discovery programs.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of Proline-Leucine Diketopiperazines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the liquid-phase synthesis of proline-leucine diketopiperazines, also known as cyclo(Pro-Leu). This document details various synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Additionally, it visualizes key experimental workflows and a proposed signaling pathway for cyclo(Pro-Leu) in bacterial quorum sensing.

Introduction

Proline-leucine diketopiperazines are cyclic dipeptides (CDPs) that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are naturally produced by various microorganisms and have been shown to play a role in complex intercellular communication systems, such as quorum sensing in bacteria.[1][2][3] Their ability to modulate bacterial behavior, including biofilm formation and virulence factor production, makes them attractive candidates for the development of novel antimicrobial agents.[4][5] Furthermore, proline-based diketopiperazines are being explored for their potential in treating a range of human diseases. The synthesis of specific stereoisomers of cyclo(Pro-Leu) is crucial for structure-activity relationship studies and for the development of targeted therapeutics.

Synthetic Methodologies

The liquid-phase synthesis of proline-leucine diketopiperazines can be achieved through several approaches, each with its own set of advantages and limitations. The primary methods involve the cyclization of a linear dipeptide precursor, typically formed by coupling protected proline and leucine residues.

1. Direct Condensation of Amino Acids: This method involves the direct heating of proline and leucine, often in a high-boiling point solvent, to induce dehydration and cyclization. While straightforward, this approach can sometimes lead to lower yields and requires careful purification.

2. Solution-Phase Synthesis via Protected Dipeptide Intermediate: This is a more controlled and widely used method. It involves the following key steps:

- Protection: The N-terminus of one amino acid and the C-terminus of the other are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) for the N-terminus, and methyl or ethyl esters for the C-terminus.

- Coupling: The protected amino acids are coupled to form a linear dipeptide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

- Deprotection: The protecting groups are selectively removed.

- Cyclization: The deprotected linear dipeptide is induced to cyclize, often by heating in a suitable solvent under basic conditions.

3. Catalytic Synthesis: Recent advancements have focused on the use of catalysts to improve the efficiency and selectivity of diketopiperazine synthesis. For instance, the use of specific enzymes or chemical catalysts can promote the cyclization reaction under milder conditions, potentially leading to higher yields and reduced side products.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various liquid-phase synthesis methods for proline-containing diketopiperazines. It is important to note that direct comparative data for cyclo(Pro-Leu) across all methods is limited in the literature; therefore, representative data for similar diketopiperazines are included to provide a broader context.

| Synthesis Method | Precursors | Coupling/Cyclization Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference/Notes |

| Direct Condensation | L-Isoleucine, L-Leucine | None | Ethylene Glycol | 5 | 175 | ~49 | This is a representative example for a similar DKP, cyclo(Ile-Leu). Data for cyclo(Pro-Leu) via this method is not readily available. |

| Solution-Phase (Protected Interm.) | Boc-L-Proline, L-Leucine methyl ester | EDC, HOBt / Heat (reflux) | DCM / Toluene | 4-6 (coupling), 12-24 (cyclization) | RT / Reflux | Good | The term "Good" is often used in the literature without specific percentages. Yields are highly dependent on the specific dipeptide sequence and reaction conditions. |

| Solution-Phase (Protected Interm.) | Z-L-Proline, L-Leucine methyl ester | DCC / Heat | Dioxane | 48 | Reflux | 65 | A specific example for a proline-containing DKP. |

| Mechanochemical Synthesis | Z-Proline, Proline methyl ester | EDC, Oxyma, K2CO3 | EtOAc (grinding) | 1 (coupling) | RT | 83 (for cyclo(Pro-Pro)) | This method, while not strictly "liquid-phase" in the traditional sense, is performed with a liquid grinding assistant and represents a modern, solvent-minimized approach. Data is for the analogous cyclo(Pro-Pro). |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of cyclo(L-Pro-L-Leu) via Protected Dipeptide Intermediate

This protocol is a generalized procedure based on common laboratory practices for the synthesis of diketopiperazines.

Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Pro-L-Leu-OMe)

-

Materials:

-

Boc-L-Proline (1 equivalent)

-

L-Leucine methyl ester hydrochloride (1 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve L-Leucine methyl ester hydrochloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add DIPEA to neutralize the hydrochloride salt, followed by the addition of Boc-L-Proline, EDC, and HOBt.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Pro-L-Leu-OMe.

-

Purify the crude product by silica gel column chromatography.

-

Step 2: Deprotection of the N-terminus

-

Materials:

-

Boc-L-Pro-L-Leu-OMe

-

4 M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM (1:1)

-

-

Procedure:

-

Dissolve the purified Boc-L-Pro-L-Leu-OMe in the deprotection solution.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain the dipeptide amine salt (H-L-Pro-L-Leu-OMe·HCl or ·TFA).

-

Step 3: Cyclization to form cyclo(L-Pro-L-Leu)

-

Materials:

-

H-L-Pro-L-Leu-OMe salt

-

High-boiling point solvent (e.g., toluene, xylene, or 2-butanol)

-

Base (e.g., triethylamine or sodium bicarbonate)

-

-

Procedure:

-

Dissolve the dipeptide amine salt in a large volume of the chosen solvent to achieve a high dilution condition (e.g., 0.01 M), which favors intramolecular cyclization over polymerization.

-

Add the base to neutralize the salt and stir the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the formation of the diketopiperazine by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude cyclo(L-Pro-L-Leu) by recrystallization or silica gel column chromatography.

-

Protocol 2: Purification of cyclo(Leu-Pro) by Semi-Preparative HPLC

This protocol is adapted from a published method for the purification of cyclo(Leu-Pro) stereoisomers.

-

Initial Purification:

-

Elute the crude product from a silica gel column with a mixture of 95% dichloromethane and 5% methanol.

-

-

Semi-Preparative HPLC Conditions:

-

Column: A suitable semi-preparative C18 column.

-

Mobile Phase: A linear gradient of 5–95% acetonitrile in water containing 0.05% TFA.

-

Gradient Time: 10 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 210 nm.

-

Elution Time: Fractions containing cyclo(Leu-Pro) typically elute between 6.4 and 6.7 minutes under these conditions.

-

-

Procedure:

-

Dissolve the partially purified product in a suitable solvent (e.g., methanol).

-

Inject the sample onto the semi-preparative HPLC system.

-

Collect the fractions corresponding to the expected elution time of cyclo(Leu-Pro).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diketopiperazine.

-

Visualizations

Experimental Workflow for Solution-Phase Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Cyclo(l-Pro-d-Leu) from Bacterial Culture Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(l-Pro-d-Leu), a cyclic dipeptide (also known as a 2,5-diketopiperazine), is a secondary metabolite produced by various bacteria, including species of Bacillus and Streptomyces.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include antifungal, antibacterial, and antitumor properties.[1][3][4] The purification of Cyclo(l-Pro-d-Leu) from complex bacterial culture broths is a critical step for its structural elucidation, biological evaluation, and potential therapeutic development. This document provides a detailed overview of the common purification strategies and step-by-step protocols for the isolation of Cyclo(l-Pro-d-Leu).

Purification Strategy Overview

The purification of Cyclo(l-Pro-d-Leu) from bacterial culture broth typically involves a multi-step process designed to remove cells, proteins, salts, and other media components, followed by chromatographic separation to isolate the target compound. The general workflow consists of:

-

Culture Broth Preparation: Separation of the bacterial cells from the supernatant which contains the secreted Cyclo(l-Pro-d-Leu).

-

Initial Extraction: A primary extraction step to isolate the cyclic dipeptide from the aqueous supernatant, commonly performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Chromatographic Purification: Further purification using techniques such as silica gel column chromatography to separate compounds based on polarity.

-

High-Resolution Separation: Final polishing and purification using High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase format (RP-HPLC), to achieve high purity.

Below is a diagram illustrating the general experimental workflow for the purification of Cyclo(l-Pro-d-Leu).

References

- 1. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic [agris.fao.org]

Application Notes and Protocols for the HPLC Separation of Cyclo(l-Pro-d-Leu) Diastereomers

Topic: HPLC Method for the Separation of Cyclo(l-Pro-d-Leu) Diastereomers Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(l-Pro-d-Leu) is a cyclic dipeptide (CDP), also known as a 2,5-diketopiperazine (DKP). These molecules are of significant interest in drug discovery and chemical biology due to their rigid conformation, metabolic stability, and diverse biological activities. Cyclo(Pro-Leu) possesses two chiral centers, giving rise to four distinct stereoisomers: cyclo(L-Pro-L-Leu), cyclo(D-Pro-D-Leu), cyclo(L-Pro-D-Leu), and cyclo(D-Pro-L-Leu). Since stereochemistry is a critical determinant of biological activity, the ability to separate and quantify these diastereomers is essential for research and development.

This document provides detailed protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods for the separation of Cyclo(Pro-Leu) diastereomers: a Reversed-Phase HPLC (RP-HPLC) method on a standard achiral column and a Chiral HPLC method using a specialized chiral stationary phase (CSP).

Method 1: Reversed-Phase HPLC on an Achiral Stationary Phase

This method leverages subtle differences in the hydrophobicity and secondary structure of the diastereomers to achieve separation on a conventional C18 column. It is a widely accessible and cost-effective approach. Separation of peptide diastereomers on achiral RP-HPLC phases is possible due to differential interactions with the stationary phase.[1]

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 octadecyl bonded silica (ODS) column (e.g., Hypersil ODS, 9.4 mm × 250 mm)[2]

-

Mobile Phase A: HPLC-grade Water

-

Mobile Phase B: HPLC-grade Acetonitrile

-

Mobile Phase C: HPLC-grade Methanol

-

Standard solutions of Cyclo(Pro-Leu) diastereomers in a suitable solvent (e.g., Methanol)

2. Chromatographic Conditions:

-

Column: C18 ODS (9.4 mm × 250 mm)[2]

-

Mobile Phase: Isocratic mixture of Water:Methanol:Acetonitrile (67:30:3, v/v/v)[2]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C[2]

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Dissolve the sample containing the Cyclo(Pro-Leu) diastereomers in the mobile phase or methanol to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

-

Identify and quantify the individual diastereomers based on their retention times (tR) by comparing them with the chromatograms of pure standards. The elution order of diastereomers on a reversed-phase column can be complex and should be confirmed with individual standards.

Data Presentation